molecular formula C17H19FN4O7 B14004737 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine CAS No. 20289-64-9

2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine

Cat. No.: B14004737
CAS No.: 20289-64-9
M. Wt: 410.4 g/mol
InChI Key: ZPXPAWFJMDIZDU-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleotides and nucleic acids. This particular compound is modified with fluoro and methyl groups, as well as acetylated pentofuranosyl moieties, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine typically involves multi-step organic reactions. The starting materials might include a purine derivative, which undergoes fluorination and methylation reactions. The pentofuranosyl group is then introduced through glycosylation reactions, followed by acetylation to protect the hydroxyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature controls. The process might also involve purification steps such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups, potentially leading to deacetylation or reduction of the purine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoro or methyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the purine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and RNA.

    Medicine: Potentially explored for its antiviral or anticancer properties due to its structural similarity to nucleoside analogs.

    Industry: May be used in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine would depend on its specific interactions with molecular targets. It might inhibit enzymes involved in nucleic acid synthesis or interfere with the replication of viral genomes. The fluoro and methyl groups could enhance its binding affinity or selectivity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the methyl group, which might affect its chemical and biological properties.

    6-Methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks the fluoro group, potentially altering its reactivity and interactions.

    9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine: Lacks both the fluoro and methyl groups, serving as a simpler analog for comparison.

Uniqueness

The presence of both fluoro and methyl groups, along with the acetylated pentofuranosyl moiety, makes 2-Fluoro-6-methyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine unique. These modifications can influence its chemical stability, reactivity, and biological activity, potentially making it a valuable compound for research and industrial applications.

Properties

CAS No.

20289-64-9

Molecular Formula

C17H19FN4O7

Molecular Weight

410.4 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2-fluoro-6-methylpurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H19FN4O7/c1-7-12-15(21-17(18)20-7)22(6-19-12)16-14(28-10(4)25)13(27-9(3)24)11(29-16)5-26-8(2)23/h6,11,13-14,16H,5H2,1-4H3

InChI Key

ZPXPAWFJMDIZDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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